3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using oxidizing agents.
Attachment of the Methoxyethyl Group: This step might involve nucleophilic substitution reactions.
Incorporation of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed.
Addition of the Benzoyl Group: Friedel-Crafts acylation reactions are commonly used for this purpose.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2 or H2/Pd.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: SnCl2, H2/Pd, NaBH4
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- **3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- **3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24N2O7/c1-14(2)32-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(13-16)25(29)30)24(11-12-31-3)23(28)22(19)27/h4-10,13-14,20,26H,11-12H2,1-3H3/b21-19- |
InChI Key |
KLVMPUVAAIWNCB-VZCXRCSSSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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